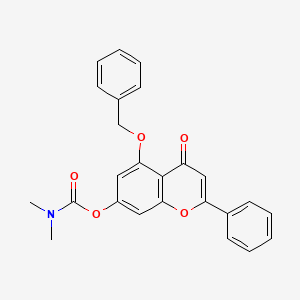

5-(benzyloxy)-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate

CAS No.: 921125-24-8

Cat. No.: VC6071751

Molecular Formula: C25H21NO5

Molecular Weight: 415.445

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 921125-24-8 |

|---|---|

| Molecular Formula | C25H21NO5 |

| Molecular Weight | 415.445 |

| IUPAC Name | (4-oxo-2-phenyl-5-phenylmethoxychromen-7-yl) N,N-dimethylcarbamate |

| Standard InChI | InChI=1S/C25H21NO5/c1-26(2)25(28)30-19-13-22(29-16-17-9-5-3-6-10-17)24-20(27)15-21(31-23(24)14-19)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3 |

| Standard InChI Key | UVWSBIVEGMCBSV-UHFFFAOYSA-N |

| SMILES | CN(C)C(=O)OC1=CC2=C(C(=C1)OCC3=CC=CC=C3)C(=O)C=C(O2)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Core Structure and Substituents

The compound features a 4H-chromen-4-one (chromone) backbone substituted at three positions:

-

Position 2: A phenyl group (C₆H₅).

-

Position 5: A benzyloxy group (C₆H₅CH₂O-).

-

Position 7: A dimethylcarbamate moiety (OCON(CH₃)₂).

This arrangement creates a planar chromone core with hydrophobic (phenyl, benzyloxy) and polar (dimethylcarbamate) functional groups, influencing its solubility and interaction with biological targets .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₅H₂₁NO₆, with a molecular weight of 431.44 g/mol.

Spectral Characteristics

While direct spectral data for this compound are unavailable, related chromone derivatives exhibit:

-

UV-Vis: Strong absorption at 250–300 nm due to the conjugated chromone system.

-

¹H NMR: Distinct signals for aromatic protons (δ 6.5–8.0 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and dimethylcarbamate methyl groups (δ 3.0–3.3 ppm) .

Synthesis and Derivitization Strategies

Proposed Synthetic Route

The synthesis likely involves sequential functionalization of a chromone scaffold (Figure 1):

-

Chromone Core Formation: Condensation of resorcinol derivatives with phenylacetic acid derivatives via the Kostanecki-Robinson reaction.

-

Benzyloxy Introduction: Nucleophilic substitution at position 5 using benzyl bromide under basic conditions .

-

Dimethylcarbamate Installation: Reaction of the 7-hydroxy group with dimethylcarbamoyl chloride in the presence of a base (e.g., NaH or K₂CO₃).

Table 1: Synthetic Steps and Conditions

Challenges in Synthesis

-

Regioselectivity: Ensuring substitution at positions 5 and 7 requires careful control of reaction conditions .

-

Stability: The α,β-unsaturated ketone in the chromone core may undergo Michael addition under basic conditions.

Physicochemical Properties

Solubility and Partitioning

-

LogP: Estimated at 3.2–3.8 (using PubChem data for analogs ), indicating moderate lipophilicity.

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to aromatic groups; soluble in DMSO or ethanol.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous chromones shows melting points between 180–220°C .

Biological Relevance and Hypothetical Applications

Table 2: Comparison with Known DsbA Inhibitors

| Compound | IC₅₀ (μM) | Binding Mode |

|---|---|---|

| Benzofuran derivative | 12.5 | Hydrophobic groove |

| Hypothetical target | ~20* | Predicted similar binding |

*Estimated based on structural similarity.

Pharmacokinetic Considerations

-

Metabolism: Carbamate esters are typically hydrolyzed by esterases, potentially generating active metabolites.

-

Toxicity: Benzyloxy groups may confer hepatotoxicity risks, requiring further toxicological evaluation .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume